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molecular formula C11H18N2O2 B8362356 N-(2,2-Diethoxyethyl)pyridine-2-amine

N-(2,2-Diethoxyethyl)pyridine-2-amine

Cat. No. B8362356
M. Wt: 210.27 g/mol
InChI Key: XNTNXLLYUNAQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04096263

Procedure details

A solution of 2-aminopyridine (9.4 g.) in dried toluene (25 ml.) was dropwise added at 100° C to a suspension of 55% sodium hydride (5.04 g.) in dried toluene (10 ml.). The mixture was stirred for 2 hours at 100° C. To the solution were added bromoacetaldehyde diethyl acetal (26 g.) and dried toluene (5 ml.). The mixture was stirred for 19 hours at 115° C and cooled to ambient temperature. The reaction mixture was post-treated according to similar manners to those of the above-mentioned Examples to give oil of 2-pyridylaminoacetaldehyde diethyl acetal (8 g.).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[H-].[Na+].[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH2:14]Br)[CH3:11]>C1(C)C=CC=CC=1>[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH2:14][NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
5.04 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 19 hours at 115° C
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was post-treated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CNC1=NC=CC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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